

"4-Iodo-5-methylpyridin-2-amine" CAS number 1227581-81-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Iodo-5-methylpyridin-2-amine

Cat. No.: B2686806

[Get Quote](#)

An In-Depth Technical Guide to **4-Iodo-5-methylpyridin-2-amine** (CAS 1227581-81-8):
Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-Iodo-5-methylpyridin-2-amine**, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document consolidates available data, proposes a scientifically grounded synthetic pathway, and explores its potential applications by drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, reactivity, and role as a valuable building block in the synthesis of bioactive compounds.

Introduction and Significance

4-Iodo-5-methylpyridin-2-amine (CAS No. 1227581-81-8) belongs to the class of 2-aminopyridines, a scaffold that is prevalent in a wide array of pharmacologically active molecules. The presence of an iodine atom at the 4-position, a methyl group at the 5-position, and an amino group at the 2-position imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications. Halogenated pyridines are crucial in

pharmaceutical sciences as they serve as key intermediates in cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[\[1\]](#)

The 2-aminopyridine moiety itself is a known pharmacophore, exhibiting a range of biological activities. Derivatives have been explored as inhibitors for various enzymes and as ligands for receptors. Notably, substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[\[2\]](#)[\[3\]](#) The strategic placement of the iodo and methyl groups on the pyridine ring of the title compound offers multiple avenues for synthetic elaboration, positioning it as a valuable starting material for the generation of novel chemical entities with therapeutic potential.

Physicochemical Properties

While experimental data for **4-Iodo-5-methylpyridin-2-amine** is not extensively published, its basic properties can be predicted or inferred from available data on its isomers and related compounds. A summary of its key physicochemical characteristics is presented in Table 1.

Property	Value	Source
CAS Number	1227581-81-8	N/A
Molecular Formula	C ₆ H ₇ IN ₂	N/A
Molecular Weight	234.04 g/mol	N/A
Appearance	Likely a yellow to brown powder/crystal	Estimated from [4]
Melting Point	115-119 °C (for 2-Amino-5-iodo-4-methylpyridine)	[1] [4]
Boiling Point	316.0±42.0 °C (Predicted)	N/A
Density	1.898±0.06 g/cm ³ (Predicted)	N/A
LogP	2.78 (Predicted)	N/A

Proposed Synthesis Pathway

A validated, step-by-step synthesis protocol for **4-Iodo-5-methylpyridin-2-amine** is not readily available in the public domain. However, based on established methodologies for the synthesis of substituted iodopyridines, a plausible synthetic route can be proposed. The following protocol is a hypothetical, yet chemically sound, approach starting from a commercially available precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the direct iodination of a suitable aminomethylpyridine precursor. The challenge lies in achieving the desired regioselectivity. An alternative, and often more controlled, strategy is to introduce the amino group at a later stage. A plausible precursor is 2-chloro-4-iodo-5-methylpyridine, which can be synthesized from 2-chloro-5-methyl-4-nitropyridine-N-oxide.[5]

Proposed Synthetic Protocol

The proposed synthesis is a multi-step process, outlined below and visualized in the accompanying workflow diagram.

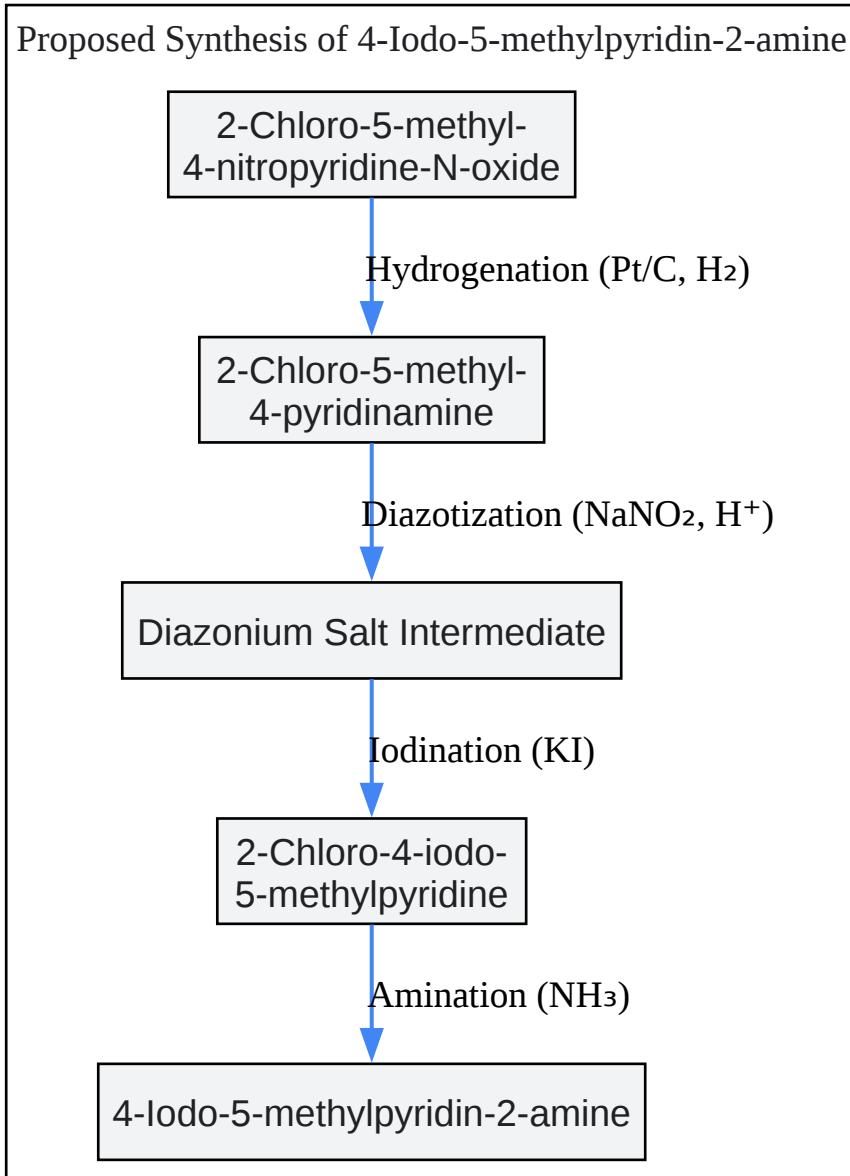
Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine This step involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This transformation is known to proceed with high efficiency.[6]

- Reactants: 2-chloro-5-methyl-4-nitro-pyridine-N-oxide, Hydrogen gas
- Catalyst: Platinum on carbon (Pt/C), potentially with a molybdenum promoter[5]
- Solvent: Ethanol
- Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

Step 2: Diazotization of 2-Chloro-5-methyl-4-pyridinamine The resulting aminopyridine is then subjected to diazotization to form a diazonium salt, a versatile intermediate.

- Reactants: 2-Chloro-5-methyl-4-pyridinamine, Sodium nitrite (NaNO_2)
- Solvent: Aqueous acidic solution (e.g., HCl or H_2SO_4)

- Conditions: Low temperatures (0-5 °C) are crucial to maintain the stability of the diazonium salt.


Step 3: Sandmeyer-type Iodination The diazonium salt is then reacted with an iodide source to introduce the iodine atom at the 4-position.

- Reactants: The in-situ generated diazonium salt, Potassium iodide (KI)
- Conditions: The reaction mixture is typically warmed to room temperature to facilitate the displacement of the diazonium group by iodide.

Step 4: Amination of 2-Chloro-4-iodo-5-methylpyridine The final step is the nucleophilic aromatic substitution of the chlorine atom with an amino group.

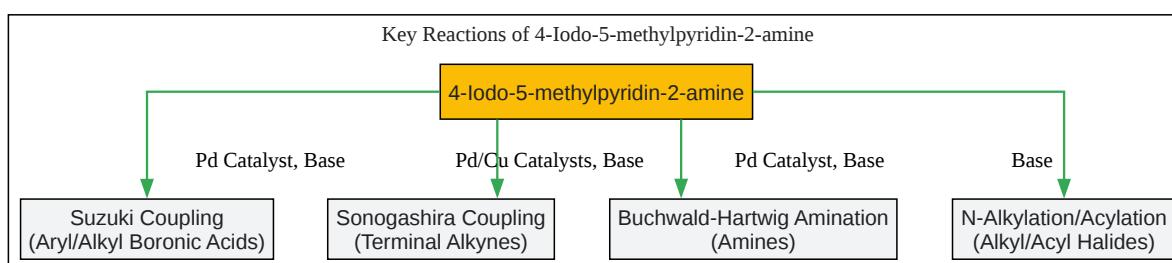
- Reactants: 2-Chloro-4-iodo-5-methylpyridine, Ammonia (or a protected amine source)
- Conditions: This reaction may require elevated temperatures and pressure, and potentially a catalyst, depending on the reactivity of the substrate.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **4-Iodo-5-methylpyridin-2-amine**.

Reactivity and Chemical Behavior


The reactivity of **4-Iodo-5-methylpyridin-2-amine** is governed by its three key functional groups: the pyridine ring, the amino group, and the iodo group.

- Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can undergo nucleophilic aromatic substitution, although this is generally less facile than in benzene

derivatives. The existing substituents will direct the position of any further reactions.

- Amino Group: The amino group at the 2-position is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. It also serves as a nucleophile and a base.[6]
- Iodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide range of substituents at the 4-position, making it a cornerstone of its utility in medicinal chemistry.

Key Transformation Pathways

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of **4-Iodo-5-methylpyridin-2-amine**.

Applications in Drug Discovery and Development

While specific applications of **4-Iodo-5-methylpyridin-2-amine** are not explicitly detailed in the literature, its structural motifs are present in numerous bioactive compounds. Its primary value lies in its role as a versatile building block for the synthesis of more complex molecules.

Scaffold for iNOS Inhibitors

As previously mentioned, 2-amino-4-methylpyridine derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS).^[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The title compound is an ideal starting point for the development of novel iNOS inhibitors. The iodo group can be functionalized via cross-coupling reactions to explore the structure-activity relationship (SAR) at the 4-position, while the amino group can be modified to optimize binding and pharmacokinetic properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

2-Amino-5-iodo-4-methylpyridine, a close isomer, is cited as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals like pesticides and herbicides.^[1] By analogy, **4-Iodo-5-methylpyridin-2-amine** is expected to have similar utility in these fields.

Precursor for Bioactive Compound Libraries

The amenability of the iodo group to a wide range of cross-coupling reactions makes this compound an excellent scaffold for the generation of compound libraries for high-throughput screening. By systematically varying the substituent at the 4-position, a diverse set of molecules can be rapidly synthesized and tested for a variety of biological targets.

Conclusion

4-Iodo-5-methylpyridin-2-amine is a strategically functionalized pyridine derivative with significant potential in drug discovery and development. While a validated synthetic protocol is not yet published, a plausible route can be designed based on established chemical principles. Its true value lies in its versatility as a synthetic intermediate, with the iodo and amino groups providing orthogonal handles for chemical modification. For researchers in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel bioactive molecules, particularly in the pursuit of iNOS inhibitors and other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-iodo-4-methylpyridine | 356561-08-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. ["4-Iodo-5-methylpyridin-2-amine" CAS number 1227581-81-8]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2686806#4-iodo-5-methylpyridin-2-amine-cas-number-1227581-81-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com